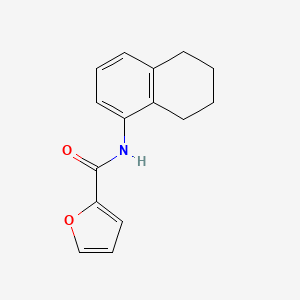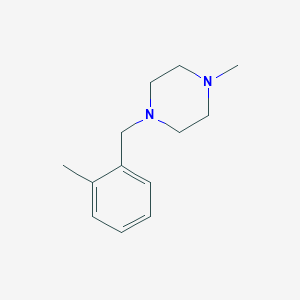![molecular formula C16H16N2O4 B5681715 N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential therapeutic benefits. It belongs to the class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a significant impact on lipid and glucose metabolism.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide works by binding to and activating PPARδ, which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, increased insulin sensitivity, and reduced body fat. It has also been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has a number of advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate PPARδ without affecting other PPAR subtypes. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are a number of future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, including its potential use as a therapeutic agent in conditions such as obesity, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Finally, there is a need for further research on the optimal dosing and administration of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide to maximize its therapeutic potential while minimizing potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with 2-nitrobenzoyl chloride to form the intermediate product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic benefits in conditions such as obesity, diabetes, and cardiovascular disease. It has been shown to have a significant impact on lipid and glucose metabolism, leading to improved insulin sensitivity and reduced body fat. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFABRRRDOIORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)

![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)